1-Methyl-1H-indazole-7-carbaldehyde
Overview
Description
1-Methyl-1H-indazole-7-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. This compound features a methyl group at the 1-position and an aldehyde group at the 7-position of the indazole ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Indazole derivatives, which 1-methyl-1h-indazole-7-carbaldehyde is a part of, have been found to exhibit various biological activities .
Mode of Action
It’s worth noting that indazole derivatives have been reported to interact with their targets leading to various biological effects .
Biochemical Pathways
Indazole derivatives have been associated with various biochemical pathways .
Result of Action
Indazole derivatives have been reported to exhibit various biological activities .
Action Environment
It’s also important to note that this compound is part of the indazole derivatives, which have been associated with various biological activities .
Biochemical Analysis
Biochemical Properties
1-Methyl-1H-indazole-7-carbaldehyde plays a significant role in biochemical reactions due to its reactive aldehyde group. This compound can form Schiff bases with primary amines, which are essential intermediates in many biochemical processes . It interacts with enzymes such as aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids . Additionally, this compound can interact with proteins through covalent bonding, potentially modifying their function and activity .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins through covalent interactions . This compound may also impact gene expression by interacting with transcription factors or other regulatory proteins . Furthermore, this compound can alter cellular metabolism by affecting enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, this compound can modulate gene expression by interacting with DNA-binding proteins or transcription factors . These interactions can result in changes in the expression levels of specific genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under harsh conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and enzyme activity . These temporal effects are important considerations for experimental design and data interpretation .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . At high doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by aldehyde dehydrogenases to form carboxylic acids, which are further processed in cellular metabolism . This compound may also interact with cofactors such as nicotinamide adenine dinucleotide (NAD+) during enzymatic reactions . These interactions can influence metabolic flux and the levels of specific metabolites within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biochemical activity . The distribution of this compound within different cellular compartments can also impact its interactions with specific biomolecules .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications . This compound may be directed to specific organelles or compartments within the cell, where it can exert its biochemical effects . The localization of this compound can influence its activity and function, as well as its interactions with other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indazole-7-carbaldehyde can be synthesized through several methods. One common approach involves the reduction of 1-Methyl-1H-indazole-7-carboxylic acid to the corresponding alcohol, followed by oxidation to the aldehyde . Another method includes the cyclization of appropriate precursors under specific conditions to form the indazole ring, followed by functional group modifications to introduce the aldehyde group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, oxidation reactions, and purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-indazole-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The methyl group and the aldehyde group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include 1-Methyl-1H-indazole-7-carboxylic acid, 1-Methyl-1H-indazole-7-methanol, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
1-Methyl-1H-indazole-7-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1H-Indazole-7-carbaldehyde
- 1-Methyl-1H-indazole-3-carbaldehyde
- 1-Methyl-1H-indazole-5-carbaldehyde
Comparison: 1-Methyl-1H-indazole-7-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups, which influence its reactivity and biological activity. Compared to other indazole derivatives, it may exhibit different pharmacological properties and synthetic utility .
Properties
IUPAC Name |
1-methylindazole-7-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-9-7(5-10-11)3-2-4-8(9)6-12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHRZXONDSMLBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2C=O)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678478 | |
Record name | 1-Methyl-1H-indazole-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951030-58-3 | |
Record name | 1-Methyl-1H-indazole-7-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30678478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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